![molecular formula C12H10FNOS B1442368 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide CAS No. 1311587-17-3](/img/structure/B1442368.png)
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide”, is described as a valuable intermediate in the synthesis of certain compounds . Another compound, “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure, FT-IR Spectra, MEP, and HOMO-LUMO Investigation of “2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole” was studied using DFT Theory Calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” involved a two-step reaction. The first step was the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step was the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Scientific Research Applications
Antipathogenic Activity
A study by Limban, Marutescu, & Chifiriuc (2011) explored thiourea derivatives related to 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide. These compounds showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming abilities. This suggests potential for developing novel anti-microbial agents with antibiofilm properties.
Photoswitchable Colorimetric Sensor
Li et al. (2018) synthesized a dithienylethene amide-based photoswitchable anion receptor, related to this compound. This compound exhibited reversible photochromic properties and acted as a colorimetric sensor for fluoride, showing significant changes in the absorption spectrum upon fluoride binding [Li et al., 2018].
Anticancer Activity
Atta & Abdel‐Latif (2021) investigated thiophene-2-carboxamide derivatives, closely related to this compound. These derivatives displayed good in vitro cytotoxicity against various cancer cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures [Atta & Abdel‐Latif, 2021].
Enterovirus Inhibitors
Pan et al. (2015) synthesized N-benzyl-N-phenylthiophene-2-carboxamide analogues, similar to this compound, demonstrating significant inhibitory activity against human enterovirus 71 in vitro. The most potent compound showed low micromolar activity, highlighting the importance of the thiophene-2-carboxamide core in antiviral efficacy [Pan et al., 2015].
Antimicrobial and Docking Studies
Talupur, Satheesh, & Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies on thiophene-2-carboxamides, which are structurally related to this compound. These studies provide insights into potential antimicrobial applications and molecular interactions [Talupur, Satheesh, & Chandrasekhar, 2021].
Cytotoxic Evaluation
Ahsan et al. (2018) evaluated pyrazole-1-carboxamide analogues, structurally akin to this compound, for cytotoxicity against breast cancer cell lines. These compounds showed promising cytotoxicity, suggesting potential for cancer treatment [Ahsan et al., 2018].
Safety and Hazards
Future Directions
The future directions for the study of “5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine could be investigated .
properties
IUPAC Name |
5-(4-fluorophenyl)-4-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKGCFJYSNZWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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